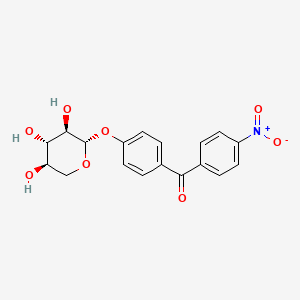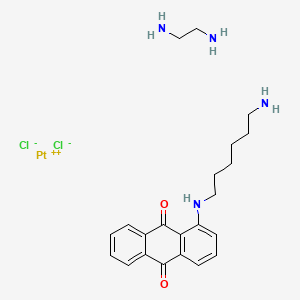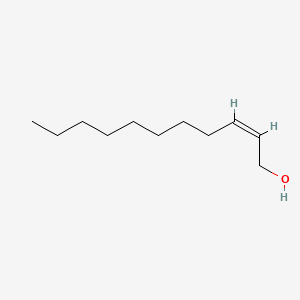
(Z)-2-Undecen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Undecen-1-ol: is an organic compound with the molecular formula C11H22O. It is an unsaturated alcohol characterized by the presence of a double bond in the (Z)-configuration, which means the higher priority substituents on the double-bonded carbons are on the same side. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-2-Undecen-1-ol involves the hydroboration-oxidation of 1-undecyne. The reaction typically uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction where 1-bromo-2-undecene reacts with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the (Z)-configuration is maintained throughout the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-Undecen-1-ol can be oxidized to (Z)-2-Undecenal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to undecane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: (Z)-2-Undecenal.
Reduction: Undecane.
Substitution: 2-Undecenyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrances: (Z)-2-Undecen-1-ol is widely used in the synthesis of fragrances due to its pleasant odor.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in attracting certain species.
Medicine:
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Flavor and Fragrance Industry: It is extensively used in the flavor and fragrance industry to create perfumes and scented products.
Wirkmechanismus
The mechanism of action of (Z)-2-Undecen-1-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Undecen-1-ol: The (E)-isomer of 2-Undecen-1-ol, which has the higher priority substituents on opposite sides of the double bond.
1-Undecanol: A saturated alcohol with no double bonds.
2-Undecenal: An aldehyde derived from the oxidation of (Z)-2-Undecen-1-ol.
Uniqueness:
Odor Profile: this compound has a unique odor profile compared to its isomers and other similar compounds, making it valuable in the fragrance industry.
Chemical Reactivity: The presence of the (Z)-configuration double bond influences its chemical reactivity, making it distinct from its (E)-isomer and saturated counterparts.
Eigenschaften
CAS-Nummer |
75039-83-7 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(Z)-undec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9- |
InChI-Schlüssel |
SKBIQKQBLQHOSU-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CO |
Kanonische SMILES |
CCCCCCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


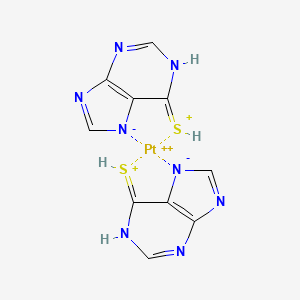
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
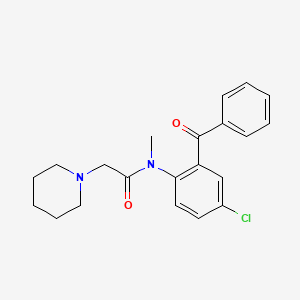

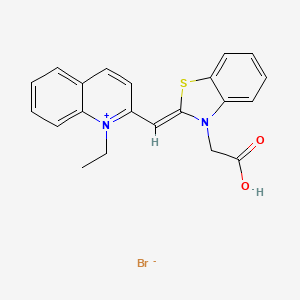
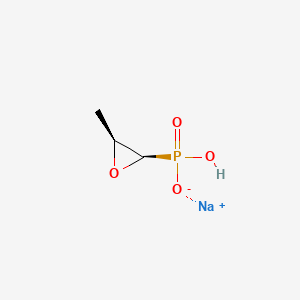
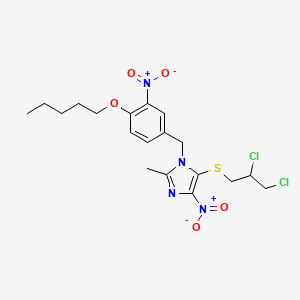
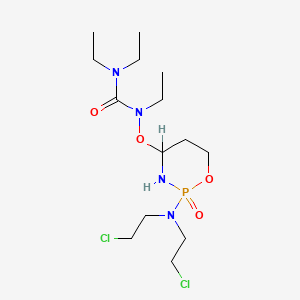
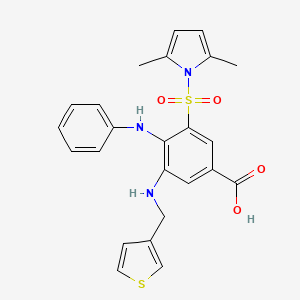

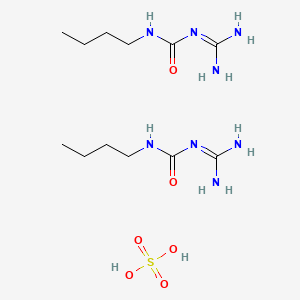
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
